(1S)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol
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Overview
Description
(1S)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, along with bromine and fluorine substituents on the aromatic ring, makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using chiral catalysts to ensure the desired stereochemistry. The reaction typically employs reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve biocatalytic processes. Biocatalysis offers advantages such as high enantioselectivity, mild reaction conditions, and reduced environmental impact. Whole-cell biocatalysts or isolated enzymes can be used to convert precursors into the desired chiral compound efficiently .
Chemical Reactions Analysis
Types of Reactions: (1S)-2-Amino-1-
Properties
Molecular Formula |
C8H9BrFNO |
---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
(1S)-2-amino-1-(2-bromo-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1 |
InChI Key |
OOYXYCPMBGDRAZ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)Br)[C@@H](CN)O |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(CN)O |
Origin of Product |
United States |
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